molecular formula C17H21N3 B167383 4-(Diphenylmethyl)piperazin-1-amine CAS No. 1698-31-3

4-(Diphenylmethyl)piperazin-1-amine

Cat. No. B167383
CAS RN: 1698-31-3
M. Wt: 267.37 g/mol
InChI Key: QEMWWFHROBPSSM-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the CAS Number: 1698-31-3 . It has a molecular weight of 267.37 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(Diphenylmethyl)piperazin-1-amine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for 4-(Diphenylmethyl)piperazin-1-amine is 4-benzhydryl-1-piperazinamine . The InChI Code is 1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 .


Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Physical And Chemical Properties Analysis

4-(Diphenylmethyl)piperazin-1-amine has a molecular weight of 267.37 . It is typically in the form of a powder .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound 4-(Diphenylmethyl)piperazin-1-amine serves as a key intermediate in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine , ranolazine , and aripiprazole .

Material Science Applications

In material science, this compound can be used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their flexibility or used to synthesize organic semiconductors for electronic devices .

Chemical Synthesis

4-(Diphenylmethyl)piperazin-1-amine: is utilized in chemical synthesis as a building block for complex molecules. Its presence in a molecular structure can significantly alter the chemical properties, such as reactivity and stability, of the synthesized compounds .

Chromatography

This compound can be used in chromatography as a stationary phase modifier. It can improve the separation of substances in a mixture by altering the interaction between the stationary phase and the analytes .

Analytical Chemistry

In analytical chemistry, 4-(Diphenylmethyl)piperazin-1-amine can be used as a reagent or a catalyst in various analytical procedures, enhancing the detection and quantification of chemical species .

Biological Studies

The compound is also significant in biological studies. It can act as an inhibitor or activator in biochemical pathways, helping to elucidate the mechanisms of action of various biological processes .

Drug Development

In the field of drug development, 4-(Diphenylmethyl)piperazin-1-amine is valuable for the design and synthesis of new pharmaceuticals. It has been used to create norfloxacin analogues with potential antimicrobial properties .

Catalyst Research

Lastly, this compound finds application in catalyst research. It can be used to develop new catalytic systems that facilitate chemical reactions, thereby increasing efficiency and selectivity in industrial processes .

Mechanism of Action

While the specific mechanism of action for 4-(Diphenylmethyl)piperazin-1-amine is not mentioned in the search results, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The safety information for 4-(Diphenylmethyl)piperazin-1-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-benzhydrylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMWWFHROBPSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368878
Record name 4-(Diphenylmethyl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylmethyl)piperazin-1-amine

CAS RN

1698-31-3
Record name 4-(Diphenylmethyl)piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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